molecular formula C23H20N2O2 B11323108 N-(8-propoxyquinolin-5-yl)naphthalene-1-carboxamide

N-(8-propoxyquinolin-5-yl)naphthalene-1-carboxamide

Cat. No.: B11323108
M. Wt: 356.4 g/mol
InChI Key: HNKJUBVMAFJKOC-UHFFFAOYSA-N
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Description

N-(8-propoxyquinolin-5-yl)naphthalene-1-carboxamide is a synthetic organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline ring substituted with a propoxy group at the 8th position and a naphthalene ring substituted with a carboxamide group at the 1st position. The combination of these two aromatic systems imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-propoxyquinolin-5-yl)naphthalene-1-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 8-propoxyquinoline, which is then coupled with naphthalene-1-carboxylic acid to form the desired carboxamide. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(8-propoxyquinolin-5-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline-8-carboxylic acid derivatives, while reduction can produce quinoline-8-amine derivatives .

Mechanism of Action

The mechanism of action of N-(8-propoxyquinolin-5-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. For instance, as an inhibitor of PCNA, the compound binds to the protein and disrupts its function in DNA replication and repair. This leads to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H20N2O2

Molecular Weight

356.4 g/mol

IUPAC Name

N-(8-propoxyquinolin-5-yl)naphthalene-1-carboxamide

InChI

InChI=1S/C23H20N2O2/c1-2-15-27-21-13-12-20(19-11-6-14-24-22(19)21)25-23(26)18-10-5-8-16-7-3-4-9-17(16)18/h3-14H,2,15H2,1H3,(H,25,26)

InChI Key

HNKJUBVMAFJKOC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C2C(=C(C=C1)NC(=O)C3=CC=CC4=CC=CC=C43)C=CC=N2

Origin of Product

United States

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